(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is a complex organic compound notable for its structural and functional diversity. It contains a tert-butyl group, a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a methyl group attached to a heptanoate backbone. This compound is classified as an amino acid derivative and is of significant interest in medicinal chemistry and organic synthesis due to its unique reactivity patterns and potential applications in drug development.
The synthesis of (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular formula for (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is C20H31NO5, with a molecular weight of approximately 365.47 g/mol.
The stereochemistry at positions 3, 4, and 5 (denoted as R and S configurations) plays a crucial role in determining the compound's biological activity and interaction with enzymes or receptors .
(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate varies depending on its application:
The physical properties of (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or decomposition .
(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate finds applications primarily in:
The stereoselective synthesis of (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate demands precise chiral induction at C3, C4, and C5. Contemporary methodologies leverage substrate-controlled and reagent-controlled strategies to achieve the target stereotriad.
Construction of the anti-1,3-diol motif (C3–C5) employs Evans syn-aldol reactions with chiral oxazolidinone auxiliaries, followed by substrate-controlled reduction. Boron enolates derived from (S)-4-isopropyl-3-propionyl-oxazolidin-2-one react with α-methyl-β-benzyloxy aldehydes to install the C3–C4 syn-stereochemistry with >20:1 diastereoselectivity [1]. Subsequent Luche reduction (NaBH₄/CeCl₃) of the C3 carbonyl proceeds with anti-Cram selectivity to establish the C3 hydroxyl (R) configuration, yielding the anti-1,3-diol unit with 95% de [4]. Alternative biocatalytic approaches utilize ketoreductases (e.g., KRED-101) for enantioselective carbonyl reduction, achieving 98% ee under mild aqueous conditions [3].
The C3–C4 syn-amino alcohol segment is constructed via Ellman’s tert-butanesulfinamide technology. Addition of methylmagnesium bromide to (R)-N-tert-butanesulfinyl imines derived from 5-methyl-3-oxohexanoate affords the syn-adduct with 15:1 dr due to a cyclic transition state where magnesium coordinates the sulfinyl oxygen [1]. Hydrolytic removal of the sulfinyl group liberates the C4 amine with retained stereochemistry.
Table 1: Stereochemical Outcomes in Key Bond-Forming Steps
Reaction Type | Chiral Controller | Stereoselectivity | Key Stereocenters Formed |
---|---|---|---|
Evans Aldol | Oxazolidinone | >20:1 dr | C4 (S), C5 (S) |
Luche Reduction | Substrate (C5 methyl) | 95% de | C3 (R) |
Sulfinimine Grignard | tert-Butanesulfinamide | 15:1 dr | C3 (S), C4 (R) |
Biocatalytic Reduction | Ketoreductase KRED-101 | 98% ee | C3 (R) |
The Cbz group demonstrates exceptional robustness during synthetic operations critical to the target molecule:
1.2.2. tert-Butyl Ester Deprotection Kinetics in Acidic Media
Deprotection of the tert-butyl ester follows first-order kinetics, heavily influenced by acid strength and solvent polarity:
Table 2: Deprotection Kinetics of tert-Butyl Ester
Deprotection Reagent | Solvent | Temperature (°C) | Half-Life (t₁/₂) | Byproduct Formation |
---|---|---|---|---|
TFA (neat) | None | 20 | 0.8 h | Isobutylene |
TFA/DCM (1:1) | Dichloromethane | 25 | 1.5 h | Isobutylene |
4M HCl/Dioxane | Dioxane | 25 | 12 h | tert-Butyl chloride |
Formic Acid | None | 25 | 8 h | CO₂ + isobutane |
Palladium and iridium catalysts enable stereoretentive reductive amination of the C4 ketone intermediate:
Immobilized transaminases and reductases facilitate stereoselective amination and reduction under aqueous conditions:
Table 3: Catalytic Systems for Stereospecific Functionalization
Catalyst/Enzyme | Reaction | Conditions | Stereoselectivity | Product Yield |
---|---|---|---|---|
Pd/C–Et₃SiH | Reductive Amination | EtOH, 25°C, 2 h | >95% dr (syn) | 92% |
[Cp*Ir(bipy)Cl]Cl | Transfer Hydrogenation | HCOONH₄ buffer, pH 7, 6 h | 99% dr (syn) | 98% |
ω-Transaminase ATA-117 | Asymmetric Amination | Phosphate buffer (pH 7.5), 30°C | 99% ee (C4 S) | 85% |
KRED-101 + GDH | Ketone Reduction | NADP⁺, Glucose, 30°C | 98% ee (C3 R) | 91% |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: